(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-27-17-6-7-18(28-2)21-20(17)24-22(30-21)25(14-15-9-11-23-12-10-15)19(26)8-5-16-4-3-13-29-16/h3-13H,14H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJDHGIWHHGGS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its complex structure and biological activity. This article explores the compound's biological activity, including its mechanisms, pharmacological effects, and relevant research findings.
Structural Characteristics
This compound features multiple heterocyclic rings: a benzo[d]thiazole moiety, a pyridine ring, and a thiophene unit. These structural elements are known to influence biological interactions significantly. The presence of electron-withdrawing groups and various functional groups enhances the likelihood of diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structural characteristics often exhibit anticancer activity. For instance, derivatives containing the thiazole and thiophene rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 4.37 ± 0.7 | |
| Compound B | A-549 (lung cancer) | 8.03 ± 0.5 |
Molecular docking studies suggest that such compounds may inhibit key enzymes involved in tumorigenesis, including phosphodiesterases and histone deacetylases, thereby disrupting cancer cell proliferation.
Antimicrobial Activity
Compounds related to the benzo[d]thiazole structure have been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Leishmanicidal Activity
Recent studies have highlighted the potential of thiazole derivatives in combating leishmaniasis. For example, hybrid compounds combining thiazole structures exhibited significant activity against both promastigote and amastigote forms of Leishmania infantum. The treatment resulted in notable ultrastructural changes in the parasites, indicating effective cytotoxicity while maintaining low toxicity towards mammalian cells .
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the potential biological activities based on chemical structure. Such models suggest that this compound may interact with various biological targets, leading to multiple pharmacological effects.
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications to the N-aryl amide group significantly influenced antimalarial potency .
- Cytotoxicity Studies : Various derivatives were tested for cytotoxicity against HepG2 cell lines, showing promising results that indicate potential for further development as anticancer agents .
- Molecular Docking Studies : These studies support the observed biological activities by demonstrating favorable binding interactions between the compound and its biological targets, with calculated binding energies indicating strong affinities .
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Elemental Analysis : reports C, H, N percentages (64.94%, 6.41%, 16.51%) for a thiophene derivative, highlighting deviations from theoretical values due to crystallization solvents . The target’s dimethoxy groups may similarly affect analysis.
- Hydrogen Bonding : Analogous to ’s triazole-thione compound, the target’s amide and pyridine groups could enable hydrogen bonding, influencing crystal packing or solubility .
Q & A
[Basic] What is the structural classification of this compound, and why is this significant for research?
The compound is classified as a heterocyclic acrylamide derivative due to its benzo[d]thiazole, pyridine, and thiophene moieties . These heterocycles enable diverse reactivity (e.g., hydrogen bonding, π-π stacking) and interactions with biological targets like enzymes or receptors. The acrylamide group facilitates nucleophilic additions, critical for covalent binding studies .
[Basic] Which spectroscopic and analytical techniques are essential for structural confirmation?
Key methods include:
- NMR spectroscopy (1H/13C) to map proton environments and connectivity .
- Mass spectrometry (HRMS) for molecular weight and fragmentation pattern validation .
- IR spectroscopy to identify functional groups (e.g., C=O stretch in acrylamide at ~1650 cm⁻¹) .
Chromatographic purification (e.g., HPLC) is often required to isolate the compound from by-products .
[Advanced] How can multi-step synthesis be optimized to enhance yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for nucleophilic substitutions .
- Temperature control : Low temperatures (~0–5°C) reduce side reactions during acrylamide coupling .
- Catalysts : Use of coupling agents (e.g., HATU) for amide bond formation .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates .
[Advanced] What computational approaches predict binding affinities with biological targets?
- Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., kinase domains) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS software) .
- QSAR modeling : Relate structural features (e.g., methoxy group position) to activity trends .
[Advanced] How can contradictory biological activity data across assays be resolved?
Contradictions (e.g., variable IC50 values) require:
- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods .
- Control experiments : Test for off-target effects via knockout cell lines or competitive binding assays .
- Physicochemical profiling : Measure solubility and stability (via LC-MS) to rule out assay artifacts .
[Basic] What functional groups dictate the compound’s chemical reactivity?
- Acrylamide : Susceptible to Michael additions or hydrolysis under acidic/basic conditions .
- Methoxy groups : Electron-donating effects modulate aromatic electrophilic substitution .
- Thiophene : Participates in π-stacking and sulfur-mediated interactions .
[Advanced] What experimental designs elucidate the mechanism of action in complex systems?
- Target identification : Use pull-down assays with biotinylated analogs and streptavidin beads .
- Kinetic studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
- Cellular assays : Combine siRNA knockdown with the compound to identify synergistic pathways .
[Advanced] How can stability under physiological conditions be systematically evaluated?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Metabolic stability : Test with liver microsomes to predict in vivo half-life .
[Advanced] What structural analogs provide insights into structure-activity relationships (SAR)?
| Analog (Example) | Key Modifications | Biological Activity | Reference |
|---|---|---|---|
| (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Methoxy → methyl substitution | Enhanced antimicrobial potency | |
| 2-cyanoacrylamides | Acrylamide → cyano substitution | Herbicidal activity | |
| Thiazolo-pyridine derivatives | Pyridine ring fusion | Kinase inhibition |
[Basic] What safety protocols are critical during synthesis?
- Ventilation : Handle acrylamide monomers in fume hoods due to neurotoxicity risks .
- PPE : Use nitrile gloves and lab coats to prevent dermal exposure .
- Waste disposal : Neutralize reactive intermediates (e.g., thiols) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
